molecular formula C13H24ClNO2 B13659330 tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate

tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate

Cat. No.: B13659330
M. Wt: 261.79 g/mol
InChI Key: DHOGZGXKHUQLTK-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24ClNO2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 3-chloropropylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine-based pharmaceuticals .

Biology and Medicine: In biological and medical research, this compound is used to study the effects of piperidine derivatives on biological systems. It is also used in the development of new drugs targeting neurological disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate involves its interaction with various molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(3-chloropropyl)piperidine-1-carboxylate is unique due to the presence of the 3-chloropropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

tert-butyl 4-(3-chloropropyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24ClNO2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-4-8-14/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOGZGXKHUQLTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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